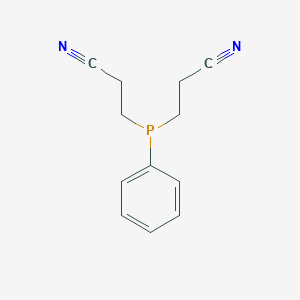

Bis(2-cyanoethyl)phenylphosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 377646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[2-cyanoethyl(phenyl)phosphanyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N2P/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYGDNBFEBKBBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCC#N)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50321555 | |

| Record name | 3,3'-(Phenylphosphanediyl)dipropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15909-92-9 | |

| Record name | 15909-92-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-(Phenylphosphanediyl)dipropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(2-cyanoethyl)phenylphosphine: Properties, Reactivity, and Applications

Introduction: Unveiling a Versatile Phosphorus(III) Reagent

Bis(2-cyanoethyl)phenylphosphine, systematically named 3,3'-(Phenylphosphanediyl)dipropanenitrile, is a trivalent organophosphorus compound that has garnered significant interest in both academic and industrial research.[1][2] Characterized by a central phosphorus atom bonded to one phenyl group and two cyanoethyl arms, this molecule presents a unique combination of steric and electronic properties. The phosphorus lone pair imparts nucleophilic and ligand characteristics typical of tertiary phosphines, while the terminal nitrile functionalities offer avenues for further chemical modification and influence the molecule's overall polarity and reactivity.

This guide provides a comprehensive overview of this compound, moving beyond simple data recitation to offer field-proven insights into its synthesis, characterization, and chemical behavior. The content herein is designed for researchers and drug development professionals, aiming to explain the causality behind its properties and provide a framework for its effective application in the laboratory.

Physicochemical and Spectroscopic Characterization

This compound typically presents as a white to off-white crystalline solid, although it can also be a colorless to pale yellow liquid depending on purity and ambient temperature.[1][2] It is known to be sensitive to air, with prolonged exposure potentially leading to oxidation.[1]

Core Physicochemical Data

A summary of the key physical and chemical identifiers for this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 15909-92-9 | [3][4] |

| Molecular Formula | C₁₂H₁₃N₂P | [3][4] |

| Molecular Weight | 216.22 g/mol | [3][4] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 71–74 °C | [1] |

| Boiling Point | 176–178 °C @ 0.5 mmHg | [4] |

| Solubility | Insoluble in water; soluble in many organic solvents. | |

| Air Sensitivity | Air sensitive solid; may degrade on prolonged exposure. | [1] |

Spectroscopic Signature: A Guide to Verification

Proper characterization is the bedrock of reliable chemical research. The following sections detail the expected spectroscopic data for this compound, explaining the origin of key signals.

As the defining analytical technique for organophosphorus compounds, ³¹P NMR provides a direct and unambiguous confirmation of the phosphorus environment.

-

Expected Chemical Shift: A single sharp resonance is observed at approximately δ = -21.4 ppm (relative to 85% H₃PO₄) in ethanol.[1]

-

Expert Interpretation: This upfield chemical shift is characteristic of a tertiary phosphine with alkyl and aryl substituents. The phosphorus nucleus is relatively shielded. The presence of a single peak confirms the existence of a single phosphorus environment in the molecule. The sharpness of the signal is indicative of a P(III) species; upon oxidation to the corresponding P(V) phosphine oxide, this signal would be expected to shift significantly downfield to a region between +25 and +50 ppm.

Proton NMR is essential for confirming the integrity of the organic framework.

-

Expected Signals:

-

δ ≈ 7.2–7.7 ppm (multiplet, 5H): This region corresponds to the protons of the phenyl group attached to the phosphorus atom. The multiplet pattern arises from complex spin-spin coupling between the ortho, meta, and para protons.

-

δ ≈ 2.5–2.8 ppm (multiplet, 4H): This signal corresponds to the methylene protons adjacent to the nitrile group (-CH₂-CN).

-

δ ≈ 2.0–2.3 ppm (multiplet, 4H): This signal represents the methylene protons adjacent to the phosphorus atom (P-CH₂-).

-

-

Expert Interpretation: The integration of these regions should correspond to a 5:4:4 ratio. The signals for the ethyl chains often appear as complex multiplets due to second-order coupling effects and coupling to the phosphorus nucleus (²J(P-H) and ³J(P-H)). Decoupling the ³¹P nucleus can simplify these multiplets, a useful technique for definitive assignment. The original literature description of multiplets at δ 7.2 (8H) and 7.6 (5H) appears to contain a typographical error, as this would account for 13 aromatic protons and no aliphatic protons.[1] The assignments provided here are based on established chemical shift principles for similar structures.

-

Expected Signals:

-

δ ≈ 128–135 ppm: A set of 4 signals corresponding to the aromatic carbons of the phenyl group. The ipso-carbon (directly attached to P) will show a large coupling constant (¹J(P-C)).

-

δ ≈ 118 ppm: The carbon of the nitrile group (-C≡N). This signal will exhibit a small coupling to phosphorus (³J(P-C)).

-

δ ≈ 25 ppm: The methylene carbon adjacent to phosphorus (P-CH₂-). This signal will show a distinct P-C coupling (¹J(P-C)).

-

δ ≈ 18 ppm: The methylene carbon adjacent to the nitrile group (-CH₂-CN), which will also show coupling to phosphorus (²J(P-C)).

-

-

Expert Interpretation: The key diagnostic feature in the ¹³C NMR spectrum is the presence of P-C coupling, which confirms the connectivity of the molecule. The ipso-carbon and the P-CH₂ carbon will exhibit the largest coupling constants.

IR spectroscopy is a rapid and powerful tool for identifying key functional groups.

-

Key Absorption Bands (KBr, cm⁻¹):

-

2242 cm⁻¹ (strong, sharp): This is the most diagnostic peak in the spectrum and is unambiguously assigned to the C≡N (nitrile) stretching vibration .[1] Its intensity and sharp nature are characteristic of this functional group.[5]

-

3086 cm⁻¹ (medium): Aromatic C-H stretching vibrations from the phenyl group.[1][6]

-

~2950 cm⁻¹ (medium, not explicitly listed but expected): Aliphatic C-H stretching from the methylene groups.

-

1481 and 1429 cm⁻¹ (medium): Aromatic C=C ring stretching vibrations.[1]

-

750, 716, and 694 cm⁻¹ (strong): These bands are characteristic of monosubstituted benzene rings, corresponding to C-H out-of-plane bending vibrations.[1] The band around 716 cm⁻¹ could also have contributions from P-C stretching.

-

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most reliably achieved via the base-catalyzed Michael addition of phenylphosphine to acrylonitrile. The following protocol is adapted from a well-established and vetted procedure published in Organic Syntheses, ensuring reproducibility and high purity.[1]

Experimental Protocol: Synthesis

Reaction: PhPH₂ + 2 CH₂=CHCN → PhP(CH₂CH₂CN)₂

-

Apparatus Setup: Equip a 250-mL, three-necked flask with a magnetic stirrer, an internal thermometer, a pressure-equalizing dropping funnel, and a reflux condenser. Ensure the entire system is thoroughly flushed with an inert gas (e.g., nitrogen or argon). An ice-water bath should be prepared for temperature control.

-

Reagent Charging: Under a positive pressure of nitrogen, charge the flask with phenylphosphine (50.0 g, 0.454 mol), acetonitrile (50 mL), and 10 N potassium hydroxide (10 mL).

-

Scientist's Insight: The use of a strong base like KOH is crucial to deprotonate a small fraction of the phenylphosphine, generating the phosphide anion (PhPH⁻) which is the active nucleophile for the Michael addition. Acetonitrile is a suitable polar aprotic solvent for this reaction.

-

-

Acrylonitrile Addition: Begin stirring the mixture and add acrylonitrile (50.0 g, 0.943 mol) dropwise from the addition funnel over a period of 45–60 minutes.

-

Temperature Control (Critical Step): Carefully monitor the internal temperature throughout the addition. Use the ice-water bath to maintain the reaction temperature below 35 °C .

-

Scientist's Insight: This addition is highly exothermic. Uncontrolled temperature can lead to polymerization of acrylonitrile and other side reactions, significantly reducing the yield and purity of the desired product. Maintaining a low temperature is the single most important parameter for a successful outcome.

-

-

Reaction Completion: After the addition is complete, remove the cooling bath and allow the solution to stir at room temperature for an additional 2.5 hours to ensure the reaction goes to completion.

-

Product Isolation and Crystallization: Dilute the reaction mixture with ethanol (100 mL) and chill the flask to 0 °C in an ice bath. The product will begin to crystallize. Allow the mixture to stand at this temperature until crystallization is complete, forming a heavy slurry.

-

Filtration and Drying: Collect the crystalline product by filtration. Wash the filter cake thoroughly with cold ethanol (200 mL) to remove any unreacted starting materials and impurities. Dry the product under vacuum (e.g., at 60 °C, 2 mm Hg) to yield 74–84 g (76–86%) of this compound as a white solid.[1]

Purification

The product obtained from this procedure is of sufficient purity for most applications, including use as a ligand.[1] For applications requiring exceptionally high purity, two methods can be employed:

-

Recrystallization: The solid can be recrystallized from hot ethanol.[1]

-

Distillation: The compound can be purified by vacuum distillation (b.p. 215–223 °C at 0.2 mmHg), though this is often unnecessary.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity: A Triad of Reactive Sites

The chemical behavior of this compound is governed by three primary features: the nucleophilic lone pair on the phosphorus atom, the potential for substitution at the P-C bonds, and the reactivity of the terminal nitrile groups.

Coordination Chemistry and Ligand Behavior

The most prominent application of this compound is as a ligand in organometallic chemistry.[2] The lone pair on the phosphorus(III) center readily donates to electron-deficient transition metal centers.

-

Mechanism of Action: As a phosphine ligand, it functions as a strong σ-donor and a modest π-acceptor. It can stabilize low-valent metal complexes, which are often the active catalytic species in cross-coupling reactions. By coordinating to a metal like palladium, it influences the rates of key catalytic steps such as oxidative addition and reductive elimination.[4]

-

Coordination Modes: While it is a monophosphine, the cyanoethyl arms can potentially engage in secondary coordination through the nitrogen lone pairs, though this is less common than P-coordination. It typically coordinates to metals like palladium or rhodium in a 2:1 ligand-to-metal ratio to form square planar complexes, such as [PdCl₂(PhP(CH₂CH₂CN)₂)₂].[7]

Caption: General coordination of the phosphine ligand to a metal center.

Reactions at the Phosphorus Center

The nucleophilic phosphorus atom is susceptible to attack by electrophiles, leading to P(V) species.

-

Oxidation: Tertiary phosphines are readily oxidized. Treatment with common oxidants like hydrogen peroxide (H₂O₂) will convert this compound to its corresponding phosphine oxide, this compound oxide.[8] This reaction is often rapid and quantitative.

-

Scientist's Insight: This facile oxidation is the reason for the compound's air sensitivity. Handling and storage under an inert atmosphere are crucial to maintain its P(III) state, which is essential for its role as a catalyst ligand.

-

-

Alkylation: As a soft nucleophile, the phosphorus atom will react with alkyl halides (e.g., methyl iodide) in a classic Sₙ2 reaction to form a quaternary phosphonium salt, [R-P(Ph)(CH₂CH₂CN)₂]⁺X⁻.[9]

Caption: Key reactions occurring at the phosphorus center.

Reactivity of the Cyanoethyl Groups

The cyanoethyl groups are not merely passive structural elements. They are, in fact, base-labile protecting groups, a feature famously exploited in oligonucleotide synthesis.[10]

-

β-Elimination: In the presence of a sufficiently strong, non-nucleophilic base (e.g., DBU) or concentrated ammonia, the cyanoethyl groups can be cleaved from the phosphorus atom via a β-elimination mechanism, releasing acrylonitrile and generating a P-H bond.[10][11] This reaction is driven by the acidity of the protons alpha to the electron-withdrawing nitrile group.

-

Hydrolysis: Under strong acidic conditions (e.g., refluxing HCl), the nitrile functional groups can be hydrolyzed to carboxylic acids, yielding 3,3'-(phenylphosphanediyl)dipropanoic acid.[12]

Applications in Organic Synthesis

The primary utility of this compound is as a supporting ligand in transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling.

Role in Palladium-Catalyzed Cross-Coupling

In reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, phosphine ligands are essential for creating a catalytically active, coordinatively unsaturated Pd(0) species and for facilitating the key steps of the catalytic cycle.[4][13] While highly sophisticated biarylphosphine ligands often provide superior results, simpler phosphines like this compound can serve as effective and economical ligands for a range of transformations.

Caption: Role of the phosphine ligand (L) in a Pd-catalyzed cycle.

Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide

This protocol provides a representative, self-validating system for using this compound (L) as a ligand in a standard Suzuki-Miyaura coupling.

-

Catalyst Pre-formation/In Situ Generation: To a reaction vessel flushed with an inert gas, add Palladium(II) acetate (Pd(OAc)₂, 1 mol%), this compound (2.2 mol%), and the aryl bromide (1.0 equiv.).

-

Scientist's Insight: A slight excess of the phosphine ligand relative to the palladium precursor ensures that the metal center is fully coordinated and helps prevent the formation of palladium black. The active Pd(0) catalyst is formed in situ from the reduction of the Pd(II) precursor.

-

-

Reagent Addition: Add the arylboronic acid (1.2–1.5 equiv.) followed by the solvent (e.g., THF or Dioxane).

-

Base Addition: Add an aqueous solution of a base, such as K₂CO₃ or K₃PO₄ (2.0–3.0 equiv.).

-

Scientist's Insight: The base is essential for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species.

-

-

Reaction Execution: Heat the reaction mixture (e.g., to 80 °C) with vigorous stirring and monitor by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Handling and Safety Precautions

This compound is classified as a hazardous substance and must be handled with appropriate care.

-

Health Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. Inhalation may lead to respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[2]

-

Handling: Avoid creating dust. As it is air-sensitive, for long-term storage and for sensitive reactions, it should be handled under an inert atmosphere (nitrogen or argon).[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat and strong oxidizing agents.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

References

-

Organic Syntheses Procedure, Coll. Vol. 6, p.108 (1988); Vol. 55, p.27 (1976). [Link]

-

CP Lab Safety, this compound, min 97%. [Link]

-

Lobachev, N. I.; et al. Structures, vibrational spectra, and ligand behaviour of tris(2-cyanoethyl)phosphine and its oxide, sulphide, and selenide. Journal of the Chemical Society, Dalton Transactions, 1984, 1, 65-72. [Link]

-

Keglevich, G.; et al. The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 2020, 25(22), 5243. [Link]

-

Biotage, Solid Phase Oligonucleotide Synthesis. [Link]

-

Ohkubo, A.; et al. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Journal of Nucleic Acids, 2012, 2012, 807245. [Link]

-

University of Colorado Boulder, Department of Chemistry, Table of Characteristic IR Absorptions. [Link]

-

Wikipedia, Bis(triphenylphosphine)palladium chloride. [Link]

-

Master Organic Chemistry, Alkyl Halide Reaction Map And Summary. [Link]

-

CP Lab Safety, this compound, min 97%. [Link]

-

Wikipedia, Bis(triphenylphosphine)rhodium carbonyl chloride. [Link]

-

Wikipedia, Bis(triphenylphosphine)palladium chloride. [Link]

-

Chemistry LibreTexts, Interpreting Infrared Spectra. [Link]

-

ResearchGate, How to oxidize triphenyl phosphine. [Link]

-

Master Organic Chemistry, Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Chemistry LibreTexts, Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate, Basicity, 'H" and 13C nmr data. [Link]

-

University of Wisconsin-Madison, Chemistry, NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Master Organic Chemistry, Alkyl Halide Reaction Map And Summary. [Link]

-

Chemistry LibreTexts, Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate, How to oxidize triphenyl phosphine. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Bis(triphenylphosphine)palladium chloride - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. biotage.com [biotage.com]

- 11. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bis(triphenylphosphine)palladium(II) chloride – a coordination compound of palladium_Chemicalbook [chemicalbook.com]

"Bis(2-cyanoethyl)phenylphosphine" CAS number 15909-92-9 characterization

An In-Depth Technical Guide to Bis(2-cyanoethyl)phenylphosphine (CAS: 15909-92-9)

Executive Summary

This compound, also known as 3,3'-(phenylphosphanediyl)dipropanenitrile, is a multifunctional organophosphorus compound of significant interest in coordination chemistry and organic synthesis.[1] Characterized by a central phosphorus atom bonded to a phenyl group and two cyanoethyl arms, this molecule serves as a versatile ligand for transition metals and a reactive intermediate.[1] Its unique structure, combining the steric and electronic properties of the phenylphosphine moiety with the reactivity of the nitrile groups, opens avenues for applications in catalysis, materials science, and as a synthon for more complex molecules. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and safe handling, tailored for researchers and chemical development professionals.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is critical for experimental design, safety assessments, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 15909-92-9 | [2][3][4] |

| Molecular Formula | C₁₂H₁₃N₂P | [1][3][4] |

| Molecular Weight | 216.22 g/mol | [3][4][5] |

| Synonyms | 3,3'-(Phenylphosphanediyl)dipropanenitrile | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 72.0 - 73.0 °C | [2] |

| Purity (Commercial) | Typically ≥97% | [1][2][5] |

| SMILES | C1=CC=C(C=C1)P(CCC#N)CCC#N | [1] |

Synthesis and Purification

Underlying Principle: The Michael Addition

The choice of this synthetic route is dictated by the high reactivity of the P-H bond in primary phosphines like phenylphosphine towards electrophilically activated alkenes. Acrylonitrile is an ideal substrate due to the strong electron-withdrawing nature of the nitrile group (-C≡N), which polarizes the C=C double bond, making the β-carbon highly susceptible to nucleophilic attack by the phosphorus lone pair. A base catalyst is typically employed to deprotonate the phosphine, increasing its nucleophilicity and reaction rate.

Representative Experimental Protocol

Disclaimer: This protocol is a representative example based on established chemical principles. Researchers must conduct their own risk assessment and optimization. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) due to the air-sensitivity of phosphines.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add phenylphosphine (1.0 eq.) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Catalyst Addition: Add a catalytic amount of a suitable base (e.g., potassium hydroxide, ~5 mol%).

-

Acrylonitrile Addition: Add acrylonitrile (2.2 eq.), dissolved in anhydrous THF, dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C. The slight excess of acrylonitrile ensures complete conversion of the starting phosphine.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Workup: Upon completion, cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude material can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following sections describe the expected spectroscopic signatures.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is the most direct method for characterizing organophosphorus compounds.[6] For a tertiary phosphine like this compound, a single resonance is expected.

-

Rationale: The chemical environment of the phosphorus atom is unique within the molecule. The chemical shift (δ) is influenced by the attached groups (one phenyl, two cyanoethyl). Based on data for structurally similar tertiary phosphines (e.g., dialkylphenylphosphines), the chemical shift is anticipated to be in the upfield region relative to the 85% H₃PO₄ standard.[7]

| Nucleus | Expected Chemical Shift (δ, ppm) | Rationale / Notes |

| ³¹P | -20 to -30 | Typical range for tertiary phosphines with alkyl and aryl substituents. The signal will be a singlet in a proton-decoupled spectrum. |

¹H and ¹³C NMR Spectroscopy

¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

-

Rationale: The spectra will show distinct signals for the aromatic phenyl protons and the aliphatic protons of the two equivalent ethyl chains. The key feature will be the phosphorus-carbon and phosphorus-hydrogen coupling (J-coupling), which splits the signals of adjacent nuclei and confirms the connectivity. The cyano group (-C≡N) will significantly deshield the adjacent methylene group (-CH₂-C≡N).

| Expected ¹³C NMR Data |

| Signal (δ, ppm) |

| ~118 |

| 128 - 135 |

| ~25 (doublet) |

| ~18 (doublet) |

| Expected ¹H NMR Data |

| Signal (δ, ppm) |

| 7.2 - 7.5 (m) |

| ~2.5 (m) |

| ~2.1 (m) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

Rationale: The most prominent and diagnostic peak will be the stretching vibration of the nitrile (C≡N) triple bond. Aromatic C-H and C=C stretching vibrations will also be present.

| Expected IR Absorption Bands |

| **Wavenumber (cm⁻¹) ** |

| ~3050 |

| ~2950 |

| 2240 - 2260 |

| 1400 - 1600 |

Reactivity and Core Applications

The utility of this compound stems from the combined features of its phosphine core and nitrile functionalities.

Coordination Chemistry and Catalysis

As a tertiary phosphine, the compound is a classic ligand in organometallic chemistry.[1] The phosphorus atom possesses a lone pair of electrons that can donate to a vacant d-orbital of a transition metal (e.g., Pd, Ni, Rh, Co), forming a stable coordination complex.

-

Ligand Properties: It can act as a monodentate ligand through the phosphorus atom. However, it is also possible for the nitrile nitrogen atoms to coordinate to a metal center, potentially allowing it to function as a tridentate P,N,N-ligand, although coordination through phosphorus is generally much stronger. This versatility is valuable in homogeneous catalysis, where phosphine ligands are used to tune the steric and electronic properties of a metal catalyst to control activity and selectivity in reactions like cross-coupling (e.g., Suzuki, Heck) and hydrogenation.[8]

Synthetic Intermediate

The cyanoethyl groups are subject to various chemical transformations, making the molecule a useful building block.[1]

-

Hydrolysis: The nitrile groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids, transforming the phosphine into a water-soluble phosphine ligand with carboxylate arms, which is useful for aqueous-phase catalysis.

-

Reduction: The nitriles can be reduced to primary amines, yielding a P,N,N-tridentate aminophosphine ligand. Such ligands are highly valuable in catalysis for their ability to form stable pincer complexes.[8]

Safety, Handling, and Storage

This compound is a hazardous chemical and requires careful handling to minimize risk.[9][10]

Hazard Identification

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][10]

-

Irritation: Causes serious eye irritation and skin irritation.[9][10]

-

Respiratory: May cause respiratory irritation.[10]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][11]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]

Storage

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][11]

-

Store locked up.[9]

-

Due to the sensitivity of the phosphine moiety to oxidation, storage under an inert atmosphere is recommended for long-term stability.

Conclusion

This compound (CAS 15909-92-9) is a valuable organophosphorus compound with a well-defined set of physicochemical properties. Its role as a phosphine ligand is central to its application in catalysis, while the reactive nitrile groups provide a handle for further synthetic modifications. Although a potent chemical requiring stringent safety protocols, its predictable reactivity and versatile structure make it a compelling tool for researchers in synthetic chemistry, materials science, and drug development.

References

-

abcr Gute Chemie. (n.d.). AB121398 | CAS 15909-92-9. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:15909-92-9. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Experimental General procedures. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77638, Bis(2-cyanoethyl)phosphine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11390133, Bis(2-cyanoethyl) phosphorochloridite. Retrieved from [Link]

-

Grokipedia. (n.d.). Bis(diphenylphosphinoethyl)phenylphosphine. Retrieved from [Link]

-

SpectraBase. (n.d.). BIS-(2-CYANOETHYL-DIISOPROPYLPHOSPHORAMIDITE) - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. Retrieved from [Link]

-

Tukacs, J. M., et al. (2012). Supporting Information for Efficient catalytic hydrogenation of levulinic acid. Green Chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). Bis(2-cyanoethyl)phosphine (C6H9N2P). Retrieved from [Link]

-

Wikipedia. (n.d.). Bis(diphenylphosphinoethyl)phenylphosphine. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum of bis(4-cyanophenyl) phenyl phosphate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3626483, Bis(2-cyanoethyl) N,N-Diisopropylphosphoramidite. Retrieved from [Link]

-

NIST. (n.d.). Phosphine, 1,2-ethanediylbis[diphenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Ethyl cyanoacetate. In NIST Chemistry WebBook. Retrieved from [Link]66&Type=IR-SPEC&Index=1)

Sources

- 1. CAS 15909-92-9: this compound [cymitquimica.com]

- 2. AB121398 | CAS 15909-92-9 – abcr Gute Chemie [abcr.com]

- 3. labsolu.ca [labsolu.ca]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. nmr.oxinst.com [nmr.oxinst.com]

- 7. rsc.org [rsc.org]

- 8. grokipedia.com [grokipedia.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. This compound | CAS#:15909-92-9 | Chemsrc [chemsrc.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Molecular structure and bonding of "Bis(2-cyanoethyl)phenylphosphine"

An In-Depth Technical Guide to the Molecular Structure and Bonding of Bis(2-cyanoethyl)phenylphosphine

Abstract

This compound, a tertiary phosphine bearing a phenyl group and two cyanoethyl arms, is a versatile ligand in coordination chemistry and a precursor in organic synthesis. Its unique electronic and steric properties, derived from the interplay between the phosphorus lone pair, the aromatic ring, and the electron-withdrawing nitrile functionalities, dictate its reactivity and coordination behavior. This guide provides a comprehensive examination of the molecular structure, bonding, synthesis, and key characterization parameters of this compound. We delve into its predicted geometry, spectroscopic signatures, and ligand characteristics, offering field-proven insights and detailed experimental protocols to support its application in research and development.

Introduction and Significance

Organophosphorus compounds, particularly tertiary phosphines (R₃P), are cornerstones of modern catalysis and coordination chemistry.[1] Their utility stems from the phosphorus atom's lone pair of electrons, which acts as a potent sigma-donor (Lewis base) to coordinate with transition metals. The electronic and steric properties of the phosphine ligand can be meticulously tuned by varying the R groups, thereby influencing the stability, reactivity, and selectivity of the resulting metal complex.

This compound (CAS 15909-92-9) is an interesting member of this class.[2] It combines the features of an arylphosphine with those of a cyano-functionalized alkylphosphine. The phenyl group influences the electronic environment of the phosphorus center, while the two cyanoethyl arms introduce strong electron-withdrawing effects and provide additional potential coordination sites via the nitrile nitrogen atoms.[2][3] This multifunctional nature makes it a valuable building block for designing catalysts and functional materials. This guide serves to elucidate the fundamental principles governing its structure and bonding, providing a robust technical foundation for its use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 15909-92-9 | [1] |

| Molecular Formula | C₁₂H₁₃N₂P | [1] |

| Molecular Weight | 216.22 g/mol | [1] |

| Appearance | Colorless to pale yellow solid | [2][4] |

| Synonym | 3,3'-(Phenylphosphanediyl)dipropanenitrile | [2] |

| Melting Point | 71–74 °C | [4] |

Molecular Structure and Bonding

The reactivity and function of this compound are direct consequences of its three-dimensional structure and the nature of its chemical bonds.

Molecular Geometry and Connectivity

The central phosphorus atom is bonded to one phenyl group and two 2-cyanoethyl groups. Consistent with VSEPR theory for an AX₃E₁ system, the molecule adopts a trigonal pyramidal geometry around the phosphorus center, with the lone pair of electrons occupying one of the tetrahedral vertices.[5]

While a definitive single-crystal X-ray structure for this compound has not been reported in publicly accessible databases, its structural parameters can be reliably inferred from closely related compounds, such as tris(2-cyanoethyl)phosphine, and computational modeling studies.[3][6] The C-P-C bond angles are expected to be compressed from the ideal tetrahedral angle of 109.5° to approximately 98-102°, a characteristic feature of tertiary phosphines due to the steric influence of the lone pair.

Caption: 2D representation of this compound.

Table 2: Expected Structural Parameters from Analogous Compounds

| Parameter | Expected Value | Rationale / Analogous Compound |

| P-C (phenyl) Bond Length | ~1.83 Å | Typical for arylphosphines. |

| P-C (ethyl) Bond Length | ~1.85 Å | Typical for alkylphosphines. |

| C-P-C Bond Angle | 98 - 102° | Data from various tertiary phosphines.[5] |

| C≡N Bond Length | ~1.14 Å | Standard for nitriles. |

| C-C≡N Bond Angle | ~178° | Nearly linear geometry of the nitrile group. |

Electronic Structure and Bonding

The electronic character of the phosphorus atom is central to the molecule's function as a ligand.

-

Phosphorus Lone Pair: The highest occupied molecular orbital (HOMO) is largely centered on the phosphorus atom, corresponding to its lone pair of electrons. This orbital's energy and availability for donation determine the ligand's Lewis basicity.

-

Substituent Effects:

-

Phenyl Group: The phenyl ring acts as a net electron-withdrawing group through induction but can also engage in p-π back-bonding when coordinated to electron-rich metals.

-

Cyanoethyl Groups: The nitrile (C≡N) function is strongly electron-withdrawing due to the high electronegativity of nitrogen. This effect is transmitted inductively along the ethyl chains, reducing the electron density on the phosphorus atom.

-

The consequence of these competing effects is that this compound is a weaker Lewis base than simple trialkylphosphines (e.g., PEt₃) but possesses unique reactivity due to the nitrile functionalities.

Synthesis Pathway: Cyanoethylation

This compound is synthesized via the cyanoethylation of phenylphosphine.[4][7] This reaction is a classic base-catalyzed Michael addition, where the P-H bonds of phenylphosphine add across the activated double bond of acrylonitrile.[8][9]

Caption: Synthetic workflow for this compound.

The reaction is typically exothermic and requires careful temperature control to prevent the polymerization of acrylonitrile, which is a common side reaction.[4] The use of a protic solvent like ethanol for crystallization allows for the isolation of a high-purity product.

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous identification and purity assessment of the compound.

Table 3: Key Spectroscopic Data for Characterization

| Technique | Functional Group / Nucleus | Expected Chemical Shift / Frequency | Notes |

| ³¹P NMR | P(C₆H₅)(CH₂CH₂CN)₂ | -20 to -60 ppm | The exact shift is solvent-dependent. The electron-withdrawing groups cause a downfield shift relative to phenylphosphine (-122 ppm).[5][10] |

| ¹³C NMR | -C ≡N | 117 - 120 ppm | Sharp signal, characteristic of nitriles. |

| C ₆H₅ | 128 - 138 ppm | Multiple signals for ipso, ortho, meta, para carbons. Ipso-carbon will show a large ¹J(P,C) coupling. | |

| -C H₂-C H₂-CN | 15 - 30 ppm | Two signals, both likely showing coupling to phosphorus. | |

| ¹H NMR | H -Ar | 7.2 - 7.8 ppm | Multiplet. |

| -CH ₂-CH ₂-CN | 2.0 - 3.0 ppm | Two complex multiplets, appearing as triplets of triplets or higher due to H-H and H-P coupling. | |

| IR Spectroscopy | C≡N Stretch | 2240 - 2250 cm⁻¹ | Strong, sharp, and highly diagnostic absorption band. |

| C=C Stretch (Aromatic) | 1400 - 1600 cm⁻¹ | Medium intensity bands. | |

| C-H Stretch (Aromatic) | > 3000 cm⁻¹ | Weak to medium intensity. | |

| C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ | Medium to strong intensity. |

The Power of ³¹P NMR

Phosphorus-31 NMR is the most direct and informative technique for characterizing this molecule.[10] The ³¹P nucleus has 100% natural abundance and a spin of ½, resulting in sharp signals and straightforward interpretation. The chemical shift (δ) is highly sensitive to the electronic environment around the phosphorus atom. The presence of two electron-withdrawing cyanoethyl groups and one phenyl group is expected to place the resonance significantly downfield compared to primary or secondary phosphines, in a region characteristic of tertiary phosphines.[5]

Reactivity and Coordination Chemistry

The dual functionality of this compound—a soft phosphorus donor and hard nitrile groups—opens up diverse avenues in coordination chemistry.

-

P-Donor Ligand: The primary role is as a monodentate ligand through the phosphorus lone pair, forming stable complexes with a wide range of transition metals, particularly those in low to mid oxidation states (e.g., Pd, Pt, Rh, Ni).

-

Hemilability and Bridging: The cyanoethyl arms can remain pendant or coordinate to the metal center, a property known as hemilability. This on/off coordination can be crucial in catalytic cycles by opening up a coordination site for substrate binding. In multinuclear complexes, the nitrile groups can also act as bridging ligands between two metal centers. The coordination behavior of tris(2-cyanoethyl)phosphine with copper, where one nitrile arm coordinates to an adjacent metal center, serves as an excellent precedent for this possibility.[3]

Caption: Coordination of the P-lone pair to a generic metal center (M).

Experimental Protocols

Adherence to validated protocols is critical for ensuring reproducibility and safety. The following procedures are based on established methodologies.

Synthesis of this compound

This protocol is adapted from a robust procedure published in Organic Syntheses.[4]

WARNING: Phenylphosphine is toxic, pyrophoric, and has a foul odor. Acrylonitrile is a toxic and flammable carcinogen. This procedure must be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).

-

Apparatus Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a nitrogen inlet.

-

Initial Charge: Under a positive pressure of nitrogen, charge the flask with phenylphosphine (1.0 eq.), acetonitrile (as solvent), and a catalytic amount of 10 N potassium hydroxide (e.g., 0.05 eq.).

-

Reactant Addition: Cool the flask in an ice-water bath. Add acrylonitrile (2.1 eq.) dropwise via the addition funnel over 45-60 minutes.

-

Reaction Monitoring: Crucially, maintain the internal reaction temperature below 35 °C using the ice bath to prevent vigorous polymerization of acrylonitrile.

-

Reaction Completion: After the addition is complete, remove the cooling bath and stir the solution at room temperature for an additional 2.5 hours.

-

Product Isolation: Dilute the reaction mixture with ethanol and cool to 0 °C to induce crystallization.

-

Purification: Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum. The product is typically obtained in 75-85% yield with a melting point of 71-74 °C.[4]

Characterization by NMR Spectroscopy

-

Sample Preparation: Prepare a solution of the synthesized product (~10-20 mg) in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

-

¹H and ¹³C NMR: Acquire standard proton and carbon-13 spectra. Note the characteristic aromatic and aliphatic signals.

-

³¹P NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Use 85% H₃PO₄ as an external standard (δ = 0 ppm).

-

Data Analysis: Confirm the presence of a single sharp peak in the ³¹P NMR spectrum in the expected region (-20 to -60 ppm) to verify the purity and identity of the tertiary phosphine. Analyze couplings in the ¹H and ¹³C spectra, particularly the J(P,C) and J(P,H) coupling constants.

Conclusion

This compound presents a compelling molecular architecture for researchers in inorganic and organic chemistry. Its trigonal pyramidal geometry, coupled with the electronic influence of both phenyl and cyanoethyl substituents, defines its behavior as a moderately basic P-donor ligand with the potential for more complex, hemilabile coordination. The straightforward and high-yielding synthesis via cyanoethylation makes it readily accessible. Through a systematic application of spectroscopic techniques, particularly ³¹P NMR, its identity and purity can be rigorously confirmed. This guide provides the foundational knowledge required for scientists to confidently synthesize, characterize, and deploy this versatile phosphine ligand in their research endeavors.

References

-

PubChem, National Center for Biotechnology Information. Bis(2-cyanoethyl)phosphine. [Link]

-

Deacon, G. B., et al. (1984). Structures, vibrational spectra, and ligand behaviour of tris(2-cyanoethyl)phosphine and its oxide, sulphide, and selenide. Journal of the Chemical Society, Dalton Transactions, (6), 1245-1251. [Link]

-

Royal Society of Chemistry. Supporting Information Experimental General procedures. [Link]

-

SpectraBase. Phenylphosphine. [Link]

-

Grimm, S., et al. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Physical Chemistry Chemical Physics, 13(8), 3469-3479. [Link]

-

Berlin, K. D., et al. (1971). 1-PHENYL-4-PHOSPHORINANONE. Organic Syntheses, 51, 139. [Link]

-

NPTEL IIT Bombay. (2024). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. [Link]

-

Monkowius, U., et al. (2005). 31P{1H} NMR chemical shifts of the free phosphine ligands and their gold(I) complexes. ResearchGate. [Link]

-

Wikipedia. Phosphorus-31 nuclear magnetic resonance. [Link]

-

ResearchGate. Exploring the coordination chemistry and reactivity of dialkyamino- and bis(dialkylamino)-phosphines in the coordination sphere of metals.[Link]

-

Wikipedia. Cyanoethylation. [Link]

-

Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5, 79-135. [Link]

-

CP Lab Safety. This compound, min 97%. [Link]

-

Rauhut, M. M., et al. (1959). The Cyanoethylation of Phosphine and Phenylphosphine. Journal of the American Chemical Society, 81(5), 1103–1107. [Link]

-

University of California, Santa Cruz. Characteristic IR Absorption Peaks of Functional Groups. [Link]

-

Al-Ghamdi, A. A., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Molecules, 27(13), 3991. [Link]

Sources

- 1. The chemistry of phosphine [ouci.dntb.gov.ua]

- 2. 31P chemical shift of adsorbed trialkylphosphine oxides for acidity characterization of solid acids catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. youtube.com [youtube.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

- 9. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the Solubility of Bis(2-cyanoethyl)phenylphosphine in Common Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of bis(2-cyanoethyl)phenylphosphine, a versatile organophosphorus compound. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the theoretical and practical aspects of its solubility, offering a foundation for its effective use in various applications. While quantitative solubility data is not extensively available in public literature, this guide furnishes a robust framework for predicting and experimentally determining its solubility in a range of common organic solvents.

Introduction to this compound

This compound, with the chemical formula C₁₂H₁₃N₂P, is an organophosphorus compound featuring a phenyl group and two 2-cyanoethyl groups attached to a central phosphorus atom.[1] Its unique structure, combining the aromaticity of the phenyl ring with the reactivity of the cyanoethyl moieties, makes it a valuable ligand in coordination chemistry and a precursor in the synthesis of more complex molecules.[1] Understanding its solubility is paramount for its application in homogeneous catalysis, chemical synthesis, and materials science, as it directly impacts reaction kinetics, product purity, and process efficiency.

Key Physical and Chemical Properties:

| Property | Value | Reference(s) |

| CAS Number | 15909-92-9 | [2][3][4] |

| Molecular Formula | C₁₂H₁₃N₂P | [3][4] |

| Molecular Weight | 216.22 g/mol | [3][4] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 72°C to 73°C | [3] |

| Boiling Point | 176°C to 178°C (at 0.5 mmHg) | [3] |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" serves as a fundamental predictor of solubility. The molecular structure of this compound possesses both non-polar (the phenyl group) and polar (the cyano groups and the phosphorus atom) characteristics. This amphiphilic nature suggests a nuanced solubility profile.

-

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are anticipated to be effective at dissolving this compound. The polar nature of these solvents can interact favorably with the cyano groups and the phosphorus atom.

-

Chlorinated Solvents: Dichloromethane (DCM) and chloroform are often excellent solvents for a wide range of organic compounds, including phosphine ligands.[6] It is highly probable that this compound will exhibit good solubility in these solvents.

-

Ethers: Tetrahydrofuran (THF) and diethyl ether, being moderately polar, are likely to be suitable solvents.

-

Aromatic Hydrocarbons: Toluene and benzene may also serve as effective solvents, primarily due to interactions with the phenyl group of the solute.

-

Alcohols: Polar protic solvents such as methanol and ethanol are expected to be less effective. While they can interact with the polar functionalities, the non-polar phenyl group may hinder dissolution.

-

Non-polar Aliphatic Solvents: Hexane and cyclohexane are unlikely to be good solvents due to the overall polarity imparted by the cyanoethyl groups.

Qualitative Solubility Assessment

While specific quantitative data is scarce, a qualitative assessment based on documented use and chemical principles can be provided.

| Solvent | Predicted Qualitative Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent, likely to interact well with the cyano groups. |

| Acetonitrile | Soluble | Polar aprotic solvent, structurally similar to the cyanoethyl groups. |

| Dichloromethane (DCM) | Soluble | A versatile solvent for many organophosphorus compounds.[6] |

| Chloroform | Soluble | Similar properties to DCM.[6] |

| Tetrahydrofuran (THF) | Soluble | A common solvent for reactions involving phosphine ligands.[6] |

| Toluene | Soluble | Aromatic solvent that can engage in π-stacking with the phenyl group. |

| Methanol/Ethanol | Sparingly Soluble | Polar protic nature may not favorably solvate the entire molecule. |

| Hexane | Insoluble | Non-polar nature is unlikely to overcome the solute's polarity. |

| Water | Insoluble | The hydrophobic phenyl group will likely prevent dissolution. |

Experimental Protocol for Determining Equilibrium Solubility

To obtain precise solubility data, a standardized experimental protocol is essential. The following procedure is a robust, self-validating method for determining the equilibrium solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (purity ≥97%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 10 mL)

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. An excess is confirmed by the presence of undissolved solid at equilibrium.

-

Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.[7]

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any suspended microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC or GC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated supernatant from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL or mol/L, at the specified temperature.

-

Perform the experiment in triplicate to ensure reproducibility and report the mean solubility and standard deviation.[7]

-

Visualization of the Experimental Workflow

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship should be determined empirically for each solvent system.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that can effectively solvate both the polar and non-polar regions of the molecule will exhibit the highest dissolving power.

-

Purity of the Compound: Impurities can either increase or decrease the measured solubility. It is essential to use a well-characterized, high-purity sample for accurate determinations.

-

Presence of Other Solutes: The presence of other compounds in the solution can affect the solubility through common ion effects or other intermolecular interactions.

Conclusion

References

-

PubChem. (n.d.). Bis(2-cyanoethyl)phosphine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025, August 26). This compound. Retrieved from [Link]

- Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from a general Fisher Scientific SDS landing page as the direct link was not available.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Retrieved from a general Sigma-Aldrich SDS landing page as the direct link was not available.

- Sigma-Aldrich. (2025, April 28). Safety Data Sheet. Retrieved from a general Sigma-Aldrich SDS landing page as the direct link was not available.

-

CP Lab Safety. (n.d.). This compound, min 97%. Retrieved from [Link]

-

PubMed Central. (n.d.). A novel method for the determination of organophosphorus pesticides in urine samples.... Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

-

World Health Organization. (2018, July 2). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

-

Wikipedia. (n.d.). Bis(diphenylphosphinoethyl)phenylphosphine. Retrieved from [Link]

- Google Patents. (n.d.). US3475479A - Process for preparing cyanoalkylphosphine.

-

MDPI. (n.d.). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography. Retrieved from [Link]

Sources

- 1. CAS 15909-92-9: this compound [cymitquimica.com]

- 2. This compound | CAS#:15909-92-9 | Chemsrc [chemsrc.com]

- 3. This compound, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. scbt.com [scbt.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

The Cyanoethyl Moiety in Phosphorus Chemistry: A Technical Guide to the Synthesis and Applications of Bis(2-cyanoethyl)phenylphosphine

Introduction: A Versatile Building Block in Modern Chemistry

In the vast landscape of organophosphorus chemistry, tertiary phosphines stand out as a cornerstone, primarily due to their indispensable role as ligands in transition metal catalysis. The ability to fine-tune the steric and electronic properties of these ligands has been a driving force in the evolution of powerful synthetic methodologies. Bis(2-cyanoethyl)phenylphosphine, with the chemical formula C₁₂H₁₃N₂P, represents a unique class of tertiary phosphines.[1] Its structure, featuring a phenyl group and two cyanoethyl arms attached to a central phosphorus atom, imparts a distinct combination of electronic and steric characteristics. The electron-withdrawing nature of the nitrile groups and the steric bulk of the overall molecule play a crucial role in its reactivity and coordination chemistry. This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this compound, offering valuable insights for researchers and professionals in drug development and materials science.

Synthesis of this compound: A Controlled Approach

The primary and most efficient route to this compound is through the base-catalyzed phospha-Michael addition of phenylphosphine to acrylonitrile.[2] This reaction is a classic example of nucleophilic conjugate addition, where the phosphine acts as the nucleophile.

Underlying Principles of the Synthesis

The success of this synthesis hinges on the careful control of reaction conditions to favor the formation of the desired tertiary phosphine while minimizing the formation of the primary (mono-substituted) and quaternary (over-alkylated) phosphonium salt byproducts. The mechanism involves the deprotonation of phenylphosphine by a base to generate a more nucleophilic phosphide anion, which then attacks the β-carbon of the electron-deficient acrylonitrile. A subsequent proton transfer yields the primary phosphine adduct. This process is repeated to afford the final tertiary phosphine product. The choice of base is critical; a strong base is required to deprotonate the phosphine, but it must not be so strong as to promote significant polymerization of acrylonitrile.

Detailed Experimental Protocol

The following protocol is adapted from a well-established procedure and provides a reliable method for the synthesis of this compound with a good yield and purity.[2]

Materials and Equipment:

-

Phenylphosphine

-

Acrylonitrile

-

Potassium hydroxide (10 N solution)

-

Acetonitrile

-

Ethanol (absolute, cold)

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Thermometer

-

Pressure-equalizing dropping funnel

-

Reflux condenser

-

Nitrogen inlet

-

Ice-water bath

-

Filtration apparatus

Procedure:

-

Reaction Setup: A 250 mL three-necked flask is equipped with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and a reflux condenser. The entire system is thoroughly flushed with dry nitrogen to create an inert atmosphere.

-

Charging the Flask: Under a continuous nitrogen flow, 50.0 g (0.454 mole) of phenylphosphine, 50 mL of acetonitrile, and 10 mL of 10 N potassium hydroxide are added to the flask. An ice-water bath is prepared for cooling.

-

Addition of Acrylonitrile: 48.2 g (0.908 mole) of acrylonitrile is added to the dropping funnel. The acrylonitrile is then added dropwise to the stirred solution in the flask. The rate of addition is carefully controlled to maintain the reaction temperature below 35°C. The ice-water bath is used as needed to manage any exotherm.

-

Reaction Completion: After the addition is complete, the solution is stirred at room temperature for an additional 2.5 hours.

-

Crystallization and Isolation: The reaction mixture is diluted with 100 mL of ethanol and then chilled to 0°C. The product will begin to crystallize. The mixture is allowed to stand at this temperature until crystallization is complete.

-

Filtration and Washing: The resulting thick slurry is filtered, and the crystalline product is washed with 200 mL of cold ethanol.

-

Drying: The product is dried under vacuum at 60°C to yield 74–84 g (76–86%) of this compound as a white crystalline solid.[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective application and characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₃N₂P | [1] |

| Molecular Weight | 216.22 g/mol | [1] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 71–74 °C | [2] |

| Boiling Point | 215–223 °C at 0.2 mmHg | [2] |

| CAS Number | 15909-92-9 | [1] |

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2242 cm⁻¹. Other significant peaks include those for the aromatic C-H stretching (around 3086 cm⁻¹) and various C-H bending and C-C stretching vibrations in the fingerprint region.[2] The vibrational spectra of the related tris(2-cyanoethyl)phosphine have been studied in detail, providing a good reference for the interpretation of the spectra of its phenyl-substituted analogue.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum (in CDCl₃) shows complex multiplets for the aromatic protons centered around δ 7.2 and 7.6 ppm. The methylene protons of the cyanoethyl groups also appear as complex multiplets.[2]

-

³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing phosphines. For this compound (in ethanol), a single signal is observed at approximately -21.4 ppm relative to 85% phosphoric acid.[2] This chemical shift is indicative of a tertiary phosphine environment.

-

Applications: A Ligand with Untapped Potential

The primary application of this compound lies in its role as a ligand in coordination chemistry and transition metal catalysis. The presence of both a phenyl group and two cyanoethyl groups allows for a unique balance of steric and electronic properties that can influence the outcome of catalytic reactions.

Role in Palladium-Catalyzed Cross-Coupling Reactions

Phosphine ligands are crucial for the efficacy of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis, including the synthesis of many pharmaceutical compounds. The ligand stabilizes the palladium center, modulates its reactivity, and influences the rates of oxidative addition and reductive elimination in the catalytic cycle.

While specific, high-yield examples for this compound in flagship reactions like the Suzuki-Miyaura, Heck, or Buchwald-Hartwig aminations are not extensively documented in readily available literature, its structural features suggest potential utility. The electron-withdrawing cyano groups can influence the electron density at the palladium center, which in turn affects the catalytic activity. The steric bulk of the ligand can promote the reductive elimination step, which is often the product-forming step of the catalytic cycle. Further research into the application of this compound in these reactions could unveil its potential to promote specific transformations or offer advantages in certain substrate scopes.

Applications in Materials Science

The cyanoethyl groups in this compound open up avenues for its use in materials science. Cyanoethylated compounds are known to be precursors for various functional polymers.

-

Polymer Synthesis: Tertiary phosphines can act as initiators for the polymerization of certain monomers. The nitrile functionalities could also be subjected to further chemical transformations to create cross-linked or functionalized polymeric materials. Phosphine-containing polymers are being explored for a variety of applications, including as recyclable catalysts and functional materials.[3]

-

Flame Retardants: Phosphorus-containing compounds are widely used as flame retardants. The mechanism often involves the formation of a char layer upon combustion, which insulates the underlying material from heat and oxygen. The presence of both phosphorus and nitrogen in this compound suggests its potential as a synergistic flame retardant, as phosphorus-nitrogen compounds are known to be highly effective.[4]

Potential in Drug Development and Synthesis

While direct applications of this compound in drug molecules are not apparent, its role as a synthetic intermediate or a ligand in the synthesis of pharmaceutical ingredients should not be overlooked. Cross-coupling reactions, where this compound could potentially serve as a ligand, are ubiquitous in the pharmaceutical industry for the construction of complex molecular architectures. Furthermore, cyano-containing compounds are versatile intermediates in organic synthesis, capable of being transformed into various functional groups such as amines, carboxylic acids, and amides, which are common in drug molecules.[5]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion and Future Outlook

This compound is a tertiary phosphine with a unique structural and electronic profile. Its synthesis via the phospha-Michael addition is well-established and efficient. While its primary recognized role is as a ligand in coordination chemistry, its full potential in catalysis, particularly in palladium-catalyzed cross-coupling reactions, remains to be thoroughly explored. The presence of the cyanoethyl groups also suggests promising applications in materials science, such as in the development of novel polymers and flame retardants. For researchers in drug development, its utility may lie in its application as a specialized ligand for challenging synthetic transformations or as a versatile synthetic intermediate. Further investigation into the catalytic performance and material properties of this compound is warranted and could lead to the discovery of new and valuable applications for this intriguing organophosphorus compound.

References

-

Snider, T. E.; Morris, D. L.; Srivastava, K. C.; Berlin, K. D. 1-phenyl-4-phosphorinanone. Org. Synth. 1973 , 53, 98. [Link]

-

Glomb, K. A.; et al. Enantioselective addition of secondary phosphines to methacrylonitrile: catalysis and mechanism. J. Am. Chem. Soc. 2005 , 127(48), 17012-24. [Link]

-

CP Lab Safety. This compound, min 97%, 1 gram. [Link]

-

PubChem. Bis(2-cyanoethyl)phosphine. [Link]

-

PubMed. Bis-(2,5-diphenylphospholanes) with sp2 carbon linkers: synthesis and application in asymmetric hydrogenation. [Link]

-

SciSpace. Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Indu. [Link]

-

PubMed Central. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]

-

Wikipedia. Bis(diphenylphosphinoethyl)phenylphosphine. [Link]

-

YouTube. Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Strategies. [Link]

-

YouTube. Ligand design for cross-couplings: phosphines. [Link]

-

PubMed. Renal metabolism of acrylonitrile to cyanide: in vitro studies. [Link]

-

ResearchGate. Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. [Link]

-

Chemical Communications (RSC Publishing). Bis-phosphine allene ligand: coordination chemistry and preliminary applications in catalysis. [Link]

- Google Patents. Process for synthesizing bis(diphenylphosphino)-alkane.

-

PubMed. Differential metabolism of acrylonitrile to cyanide is responsible for the greater sensitivity of male vs female mice: role of CYP2E1 and epoxide hydrolases. [Link]

-

Organic Syntheses. and (s)-(−)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (binap). [Link]

-

Kagawa University Academic Information Repository. Synthesis of Acrylonitrile. [Link]

-

MDPI. Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. [Link]

-

ResearchGate. Applications of Phosphine-Functionalised Polymers in Organic Synthesis. [Link]

-

PharmaCompass. Pharma API Intermediates. [Link]

-

Dalton Transactions (RSC Publishing). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. [Link]

-

PubMed. Synthesis of a Novel Phosphorus-Containing Flame Retardant Curing Agent and Its Application in Epoxy Resins. [Link]

-

ChemRxiv. Palladium Bisphosphine Mono-Oxide Complexes: Synthesis, Scope, Mechanism, and Catalytic Relevance. [Link]

-

PubChem. Bis(2-cyanoethyl) phosphorochloridite. [Link]

-

ResearchGate. Polymerisation via macrozwitterions, 1. Ethyl and butyl cyanoacrylates polymerised by triethyl and triphenylphosphines. [Link]

-

Oriental Journal of Chemistry. Bis(2-cyanoacetamide) in Heterocyclic Synthesis: Synthesis of Some Bis[2-oxopyridine, 2-iminochromene, Chromeno[3,4-c]pyridine, Benzochromeno[3,4-c]pyridine] Derivatives. [Link]

-

Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

-

ResearchGate. Synthesis, crystal structure and Hirshfeld surface analysis of [bis(diphenylphosphanyl)methane-κP]chloridobis[2-(pyridin-2-yl)phenyl-κN,C]iridium(III). [Link]

-

Dalton Transactions (RSC Publishing). [No Title Found]. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]

- 5. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

A Technical Guide to the Thermal Stability and Decomposition of Bis(2-cyanoethyl)phenylphosphine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-cyanoethyl)phenylphosphine is a tertiary phosphine with unique structural features, namely the presence of two cyanoethyl arms. These moieties introduce a degree of polarity and reactivity that distinguishes it from more common trialkyl or triarylphosphines. While its primary applications often lie in the realm of organic synthesis and ligand chemistry, its thermal stability is a critical parameter influencing its storage, handling, and utility in reactions conducted at elevated temperatures. This guide provides an in-depth analysis of the anticipated thermal behavior of this compound, drawing upon established principles of organophosphorus chemistry and thermal analysis. Lacking extensive direct studies on this specific molecule, this paper builds a predictive framework based on the known decomposition pathways of related tertiary phosphines and the thermal characteristics of nitrile-containing compounds. Methodologies for rigorous experimental investigation are also detailed to provide a roadmap for future studies.

Introduction: The Chemical Landscape of this compound

This compound, with the chemical formula C12H13N2P, is a crystalline solid at room temperature.[1] Its structure, featuring a central phosphorus atom bonded to a phenyl group and two 2-cyanoethyl groups, imparts a unique electronic and steric profile. The electron-withdrawing nature of the cyano groups can influence the nucleophilicity of the phosphorus atom, a key determinant in its reactivity as a ligand or catalyst. The presence of these polar functional groups also suggests the potential for specific intermolecular interactions that could affect its bulk thermal properties.

Understanding the thermal stability of this compound is paramount for several reasons:

-

Reaction Parameter Optimization: Many chemical transformations require heat. Knowledge of the decomposition temperature allows for the determination of the maximum operating temperature, preventing unwanted side reactions and catalyst degradation.

-

Safety and Hazard Analysis: Uncontrolled thermal decomposition can lead to the release of toxic or flammable byproducts. A thorough understanding of the decomposition profile is essential for safe handling and storage.

-

Material Science Applications: In contexts where this phosphine might be incorporated into polymers or other materials, its thermal stability is a direct determinant of the final product's performance and lifespan.[2]

Predicted Thermal Stability and Decomposition Profile

Direct experimental data on the thermal decomposition of this compound is not extensively available in the public domain. However, a robust hypothesis regarding its stability and decomposition pathways can be formulated by examining the behavior of analogous compounds.

General Principles of Tertiary Phosphine Decomposition